REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH:12]=[O:13])[CH:10]=2)[N:5]=[CH:4][CH:3]=1.[N:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[N:14]1[CH:19]=[CH:18][C:17]([C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[C:9]([CH:12]=[O:13])[CH:10]=3)[N:5]=[CH:4][CH:3]=2)=[CH:16][CH:15]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC2=CC=C(C=C12)C=O
|
Name
|
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)B(O)O
|
Name
|
tetrakistriphenylphosphine palladium (0)
|
Quantity
|
0.978 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25.4 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
the Celite was washed with EtOAc
|
Type
|
CUSTOM
|
Details
|
The filtrate was transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
washed with water and saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (5% MeOH:CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C1=CC=NC2=CC=C(C=C12)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.03 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |